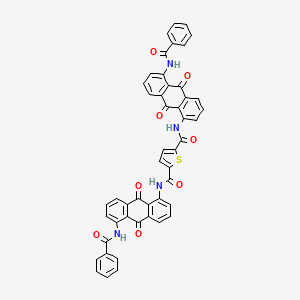
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is a complex organic compound that belongs to the class of tetrahydro-β-carbolines. This compound is characterized by its unique structure, which includes a pyridoindole core and a dimethylaminoethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole typically involves multiple steps. One common method includes the condensation of 2-(2-dimethylaminoethoxy)benzaldehyde with tryptamine under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and chemical products.
Mecanismo De Acción
The mechanism of action of 1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-(2-Methoxyethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
- 1-(2-(2-Ethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole
Uniqueness
1-(2-(2-Dimethylaminoethoxy)phenyl)-2,3,4,9-tetrahydro-1H-pyrido(3,4-b)indole is unique due to its specific structural features, such as the presence of the dimethylaminoethoxy group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Propiedades
Número CAS |
114896-49-0 |
|---|---|
Fórmula molecular |
C21H25N3O |
Peso molecular |
335.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-[2-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenoxy]ethanamine |
InChI |
InChI=1S/C21H25N3O/c1-24(2)13-14-25-19-10-6-4-8-17(19)20-21-16(11-12-22-20)15-7-3-5-9-18(15)23-21/h3-10,20,22-23H,11-14H2,1-2H3 |
Clave InChI |
IJPBDQKLNMYKGB-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=CC=C1C2C3=C(CCN2)C4=CC=CC=C4N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




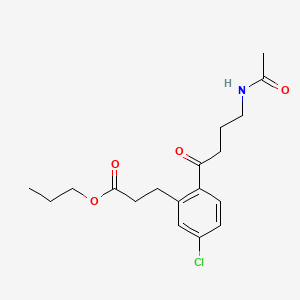
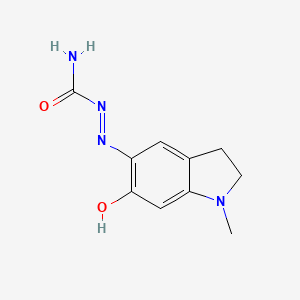


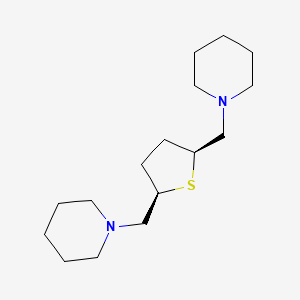
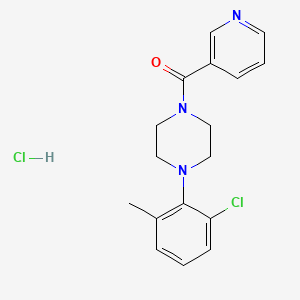
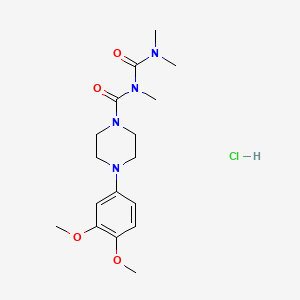
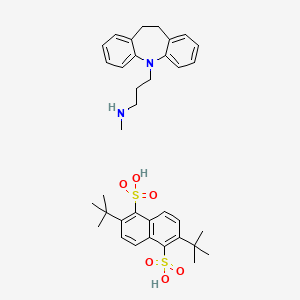


![9,10-Anthracenedione, 1,4-bis[(2-ethyl-6-methylphenyl)amino]-](/img/structure/B12751531.png)
